3-Nitro-1-tosyl-1H-indole
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Overview
Description
3-Nitro-1-tosyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a nitro group at the 3-position and a tosyl group at the 1-position of the indole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-tosyl-1H-indole typically involves the nitration of 1-tosylindole. One common method includes the reaction of 1-tosylindole with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-tosyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-1-tosyl-1H-indole.
Substitution: Formation of substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1-tosyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-1-tosyl-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The tosyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Nitroindole: Lacks the tosyl group, making it less lipophilic and potentially less bioavailable.
1-Tosylindole: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Amino-1-tosyl-1H-indole: A reduced form of 3-Nitro-1-tosyl-1H-indole with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both nitro and tosyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C15H12N2O4S |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-nitroindole |
InChI |
InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(20,21)16-10-15(17(18)19)13-4-2-3-5-14(13)16/h2-10H,1H3 |
InChI Key |
YOPMWQYKLDNFFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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